N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303094-74-8
VCID: VC15635273
InChI: InChI=1S/C15H14N4O2S/c1-9-5-6-14(22-9)11-8-12(18-17-11)15(20)19-16-10(2)13-4-3-7-21-13/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+
SMILES:
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303094-74-8

Cat. No.: VC15635273

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide - 303094-74-8

Specification

CAS No. 303094-74-8
Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
IUPAC Name N-[(E)-1-(furan-2-yl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H14N4O2S/c1-9-5-6-14(22-9)11-8-12(18-17-11)15(20)19-16-10(2)13-4-3-7-21-13/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+
Standard InChI Key YCYMEVMBIOIRHO-MHWRWJLKSA-N
Isomeric SMILES CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CO3
Canonical SMILES CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CO3

Introduction

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring multiple heterocyclic rings, including furan, thiophene, and pyrazole. This compound has a molecular formula of C15H14N4O2S and a molecular weight of approximately 314.4 g/mol . The presence of these heterocyclic rings and functional groups suggests potential biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.

Structural Features

The compound's structure includes a furan moiety attached to an ethylidene group, which is linked to a pyrazole ring. This pyrazole ring is further substituted with a thiophene ring and a carbohydrazide functional group. The combination of these structural elements contributes to its potential biological efficacy.

Structural ElementDescription
Furan MoietyAttached to ethylidene group
Thiophene RingSubstituted on the pyrazole ring
Pyrazole RingCentral structure with multiple substitutions
Carbohydrazide GroupFunctional group contributing to potential activity

Synthesis and Reagents

The synthesis of such compounds typically involves multi-step organic synthesis techniques. Common reagents used in these reactions include N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for facilitating amide bond formation. Other reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are also utilized in various steps of organic synthesis.

Biological Activities and Potential Applications

Compounds with similar structures to N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide are known to exhibit significant biological activities. These include potential interactions with enzymes involved in neurotransmission, which could lead to therapeutic effects in conditions like Alzheimer's disease. Additionally, pyrazole derivatives have been studied for their antimicrobial properties, including antibacterial and antifungal activities .

Biological ActivityPotential Application
Neurotransmission ModulationAlzheimer's Disease Treatment
Antimicrobial ActivityAntibacterial and Antifungal Agents

Comparison with Similar Compounds

Several compounds share structural similarities with N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. A comparison of these compounds highlights their unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N'-(furan-2-ylmethyl)thiophene-2-carboxamideFuran and thiophene ringsEnzyme inhibitionSimpler structure; lacks pyrazole
5-(Furan-2-yl)-1-methyl-1H-pyrazoleFuran and pyrazoleAnticancer propertiesNo thiophene; simpler
N'-(3-(furan-2-yl)-2-methylallylidene)acetohydrazideFuran and hydrazoneAntibacterial activityDifferent linkage; no pyrazole

N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its complex heterocyclic structure, potentially enhancing its biological efficacy compared to simpler analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator